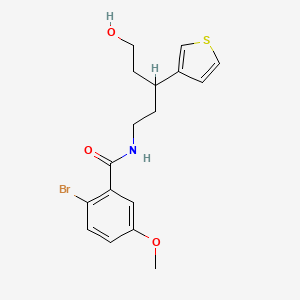

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methoxybenzamide

Descripción

2-Bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methoxybenzamide is a synthetic benzamide derivative characterized by a brominated and methoxy-substituted aromatic core, coupled with a pentyl chain featuring a hydroxyl group and a thiophen-3-yl moiety. This compound is structurally designed to balance lipophilicity (via the bromo-methoxy benzamide and thiophene groups) and hydrophilicity (via the hydroxylated pentyl chain), which may influence its pharmacokinetic properties and biological interactions .

Propiedades

IUPAC Name |

2-bromo-N-(5-hydroxy-3-thiophen-3-ylpentyl)-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO3S/c1-22-14-2-3-16(18)15(10-14)17(21)19-7-4-12(5-8-20)13-6-9-23-11-13/h2-3,6,9-12,20H,4-5,7-8H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWCXBJZYMICGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCC(CCO)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a suitable benzamide precursor, followed by the introduction of the hydroxy and thiophene groups through a series of substitution and addition reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromine atom with an amine may produce an amide derivative.

Aplicaciones Científicas De Investigación

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methoxybenzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Impact of Substituents on Properties

Bromination Patterns: The target compound has a single bromo group at position 2, whereas Compounds 48 and 29 feature 3,5-dibromo substitutions. Compound 5o retains a single bromo but adds a 4-bromophenyl group, increasing molecular weight and lipophilicity .

Methoxy vs. Hydroxy Groups :

- The methoxy group in the target and Compound 48 enhances metabolic stability compared to the hydroxy group in Compound 29, which may improve solubility but reduce membrane permeability .

Alkyl Chain Modifications: The hydroxylated pentyl chain in the target contrasts with the phenethylamino group in Compound 5o, suggesting divergent pharmacokinetic profiles (e.g., solubility, bioavailability) .

Research Findings and Implications

Analytical Techniques for Structural Elucidation

- NMR Spectroscopy : highlights how chemical shift differences in regions A (positions 39–44) and B (positions 29–36) can pinpoint substituent effects, a method applicable to comparing the target with its analogs .

- HRMS : Used in to confirm molecular weights, critical for validating synthetic outcomes .

Lumping Strategy Considerations

- ’s lumping strategy groups structurally similar compounds (e.g., benzamide derivatives) to simplify reaction modeling. However, the comparison above demonstrates that minor substituent changes (e.g., methoxy → hydroxy, thiophene → benzo[d]thiazol) significantly alter bioactivity, underscoring the limitations of lumping in functional studies .

Actividad Biológica

2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methoxybenzamide is a synthetic organic compound noted for its complex structure, which includes a bromine atom, a thiophene moiety, and a methoxy-substituted benzamide core. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the thiophene ring is significant as thiophene derivatives are known for their diverse biological activities.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group may contribute to hydrogen bonding interactions with target proteins, while the bromine atom can facilitate nucleophilic substitutions, potentially altering the compound's reactivity and interaction profile.

Biological Activity

Potential Activities:

- Antimicrobial Activity: Compounds with similar structures often exhibit antimicrobial properties, suggesting that this compound may inhibit the growth of certain bacteria or fungi.

- Anti-inflammatory Effects: Thiophene derivatives have been associated with anti-inflammatory activities, which could be relevant for therapeutic applications in inflammatory diseases.

- Anticancer Potential: Preliminary studies indicate that compounds with similar structural features may possess anticancer properties by inducing apoptosis in cancer cells.

In Vitro Studies

Research has shown that thiophene-containing compounds can modulate cellular signaling pathways. For instance, studies on related thiophene derivatives have demonstrated inhibition of specific kinases involved in cancer progression.

Case Studies

- Case Study on Anticancer Activity: A study investigating the effects of thiophene derivatives on cancer cells revealed that compounds similar to this compound significantly inhibited cell proliferation through apoptosis induction.

- Case Study on Anti-inflammatory Properties: Research into the anti-inflammatory effects of thiophene derivatives indicated that they could suppress inflammatory mediators, paving the way for potential therapeutic applications in treating chronic inflammatory diseases.

Q & A

Q. What are the optimized synthetic routes for 2-bromo-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-methoxybenzamide, and how can researchers mitigate side reactions?

- Methodological Answer : The synthesis involves sequential steps:

- Bromination : Introduce bromine to 5-methoxybenzoic acid derivatives under controlled conditions (e.g., using N-bromosuccinimide in acetic acid at 0–5°C) .

- Amide Coupling : React the brominated benzoic acid derivative with 5-hydroxy-3-(thiophen-3-yl)pentylamine using coupling agents like EDCI/HOBt in anhydrous DMF.

- Purification : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity.

- Key Considerations : Optimize solvent polarity (e.g., THF for solubility) and reaction time to minimize by-products like over-brominated species .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and NMR (DMSO-d6 or CDCl3) to confirm the thiophene ring (δ 7.2–7.4 ppm), methoxy group (δ 3.8 ppm), and amide bond (δ 8.1 ppm).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, expected [M+H]+ at m/z 437.05).

- HPLC-PDA : Assess purity with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Q. How can researchers conduct preliminary bioactivity screening for this compound?

- Methodological Answer :

- In vitro Assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli), and evaluate anti-inflammatory effects using LPS-induced cytokine (IL-6, TNF-α) suppression in macrophages.

- Dose-Response Analysis : Use 3–5 logarithmic concentrations (1–100 µM) to determine IC50 values.

- Controls : Include DMSO (vehicle) and reference drugs (e.g., ciprofloxacin for antibiotics) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs of this compound?

- Methodological Answer :

- Structural Modifications : Replace the thiophene ring with furan or pyridine (synthesized via cross-coupling reactions) to assess electronic effects on bioactivity.

- Functional Group Variations : Substitute the methoxy group with ethoxy or hydroxyl groups to study steric vs. electronic contributions.

- Data Analysis : Compare IC50 values across analogs using ANOVA and clustering algorithms to identify critical pharmacophores .

Q. How can density functional theory (DFT) models predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- Computational Setup : Use B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potentials, and partial charges.

- Reactivity Insights : Identify nucleophilic sites (e.g., thiophene sulfur) and electrophilic regions (e.g., bromine-substituted benzene).

- Validation : Cross-reference DFT-predicted dipole moments with experimental solvatochromic data .

Q. What experimental designs address solubility challenges in pharmacokinetic studies?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility.

- pH-Solubility Profiling : Test solubility in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions.

- In vitro Permeability : Perform Caco-2 cell assays with P-gp inhibitors (e.g., verapamil) to assess absorption mechanisms .

Q. How can researchers identify the molecular targets of this compound in cellular pathways?

- Methodological Answer :

- Pull-Down Assays : Immobilize the compound on agarose beads and incubate with cell lysates; identify bound proteins via LC-MS/MS.

- Surface Plasmon Resonance (SPR) : Screen against recombinant enzymes (e.g., kinases, proteases) to measure binding affinity (KD).

- CRISPR-Cas9 Knockout : Validate target relevance by knocking out candidate genes and assessing resistance to the compound .

Q. What in vitro models are suitable for evaluating metabolic stability?

- Methodological Answer :

- Liver Microsomes : Incubate the compound with human liver microsomes (HLMs) and NADPH; monitor parent compound depletion via LC-MS.

- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific inhibition.

- Data Interpretation : Calculate intrinsic clearance (CLint) and extrapolate to in vivo hepatic clearance using the well-stirred model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.